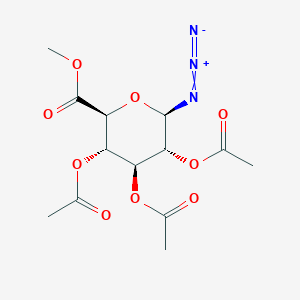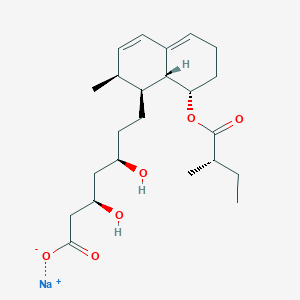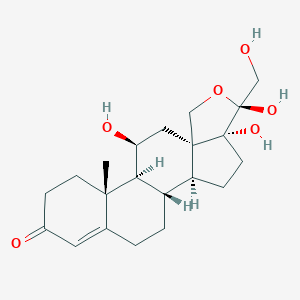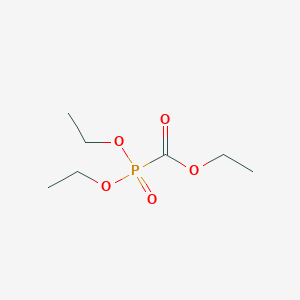
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate
Descripción general
Descripción
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate, also known as Methyl Azidocarboxylate (MADC), is a chemical compound that has been extensively studied for its potential applications in the fields of organic synthesis and pharmaceutical research. Methyl Azidocarboxylate is a highly reactive compound and has been used in the synthesis of a variety of organic molecules, including drugs and other biologically active molecules. MADC is also used as a reagent in the synthesis of polymers and other materials.
Aplicaciones Científicas De Investigación
Synthesis and Modification of Brain Imaging Agents
The compound methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate has applications in the synthesis of potential metabolites for brain imaging agents. Research by Andersen et al. (1997) demonstrates the synthesis of potential hydroxy metabolites of brain imaging agents through a series of chemical reactions involving nitration, reduction, and modified Sandmeyer reaction. These metabolites are derived from iodophenyltropanes and play a crucial role in enhancing brain imaging techniques (Andersen, Wang, Thompson, & Neumeyer, 1997).
Dipeptide Mimics
Rao et al. (2007) have contributed to the development of enantiopure C6-functionalized pyrrolizidinone amino acids. These compounds are synthesized starting from alpha-tert-butyl N-(PhF) aspartate beta-aldehyde, undergoing a series of reactions including carbene-catalyzed acyloin condensation, reductive amination, and lactam annulation. These pyrrolizidinone amino acids serve as rigid dipeptide mimics and offer potential applications in the exploration of peptide conformation-activity relationships (Rao, Pinyol, & Lubell, 2007).
Benzazepine Derivatives and Hydrogen-bonded Assembly
The work of Guerrero et al. (2014) explores the reaction pathway of benzazepine derivatives leading to a benzazepine carboxylic acid. Through hydrogen-bonded assembly, these compounds are linked in dimensions ranging from zero to three, demonstrating the intricate molecular interactions that can be utilized in various chemical and pharmaceutical applications (Guerrero, Sanabria, Palma, Cobo, & Glidewell, 2014).
Cyclopentane Synthesis from D-Xylose
Tadano et al. (1987) describe the transformation of D-xylose into a highly oxygenated cyclopentane dicarboxylate. This process involves Knoevenagel condensation, O-deacetylation, and glycol cleavage, showcasing the versatility of carbohydrate derivatives in synthesizing complex cyclic structures (Tadano, Kimura, Hoshino, Ogawa, & Suami, 1987).
Dirhodium(II)-catalyzed C-H Insertion Reaction
Yakura et al. (1999) have developed a chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reaction for synthesizing an optically active, highly functionalized cyclopentane. This methodology underscores the potential of dirhodium catalysts in facilitating complex organic transformations (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).
Propiedades
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O9/c1-5(17)22-8-9(23-6(2)18)11(13(20)21-4)25-12(15-16-14)10(8)24-7(3)19/h8-12H,1-4H3/t8-,9-,10+,11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUZMIKGOMUGFG-HHHUOAJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)N=[N+]=[N-])C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)N=[N+]=[N-])C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381726 | |
| Record name | methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate | |
CAS RN |
67776-38-9 | |
| Record name | methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,3,4-tri-O-acetyl-1-azido-1-deoxy-beta-D-glucopyranosyluronate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)